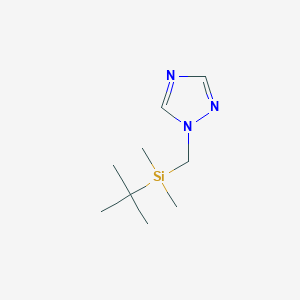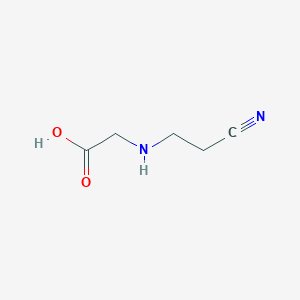![molecular formula C34H24O22 B018409 [4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate CAS No. 103744-86-1](/img/structure/B18409.png)
[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 14886031 is a natural product found in Terminalia, Terminalia catappa, and Terminalia chebula with data available.
Wissenschaftliche Forschungsanwendungen
Regulation of Blood Glucose Level The compound has been identified in studies focusing on diabetes management. A computational study on a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from the fruits of Syzygium densiflorum, showed potential in the regulation of blood glucose level. The study utilized reverse pharmacophore mapping and text-based database search, indicating that this compound targets proteins such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase which are significant in diabetes management. The findings were supported by molecular docking and dynamic behaviour analysis of protein–ligand complexes through molecular dynamics simulation (Muthusamy & Krishnasamy, 2016).
Chemical Synthesis and Structural Study The compound's structural characteristics make it an interesting candidate for chemical synthesis and the study of structural properties. For example, research on tetrahydrobenzofurans and their conversion into various derivatives through processes like Weitz−Scheffer oxidation and dimethyldioxirane oxidation reveals the complex chemical behaviors and transformation possibilities of similar compounds. Such studies are crucial in understanding the synthesis pathways and the resultant structural and physical properties of these compounds (Levai et al., 2002).
Exploration in Liquid Crystals and Mesomorphic Properties The compound and its derivatives are potentially significant in the study of liquid crystals and mesomorphic properties. Research on chiral benzoates and fluorobenzoates, for instance, reveals interesting aspects like the sequence of phases, transition temperatures, and enthalpies, which are fundamental in the design and application of liquid crystals in various technologies. These studies offer insights into the thermotropic behaviors and phase transitions, essential for applications in displays, sensors, and other electronic devices (Milewska et al., 2015).
Potential Therapeutic Applications Derivatives of the compound have been studied for their potential therapeutic applications. For example, oxygenated heterocyclic metabolites derived from similar compounds have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential of such compounds in pharmaceutical applications, particularly as lead compounds for developing new drugs with antioxidant and anti-inflammatory properties (Chakraborty & Raola, 2018).
Eigenschaften
CAS-Nummer |
103744-86-1 |
|---|---|
Molekularformel |
C34H24O22 |
Molekulargewicht |
784.5 g/mol |
IUPAC-Name |
[4,5,6-trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate |
InChI |
InChI=1S/C34H24O22/c35-9-1-6(2-10(36)19(9)39)30(47)52-5-13-27(25(45)26(46)34(51)53-13)54-31(48)7-3-11(37)20(40)22(42)14(7)16-18-17-15-8(32(49)55-29(17)24(44)23(16)43)4-12(38)21(41)28(15)56-33(18)50/h1-4,13,25-27,34-46,51H,5H2 |
InChI-Schlüssel |
UKIPVDAOZKIZJT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



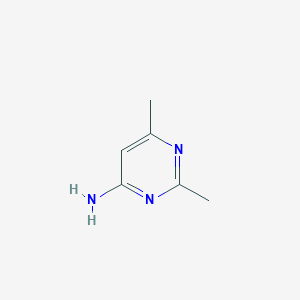
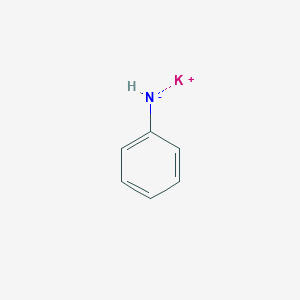
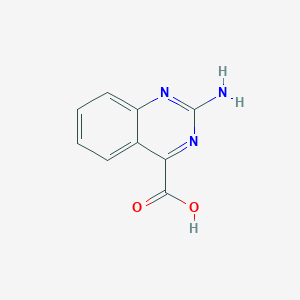

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
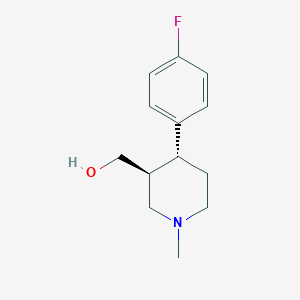


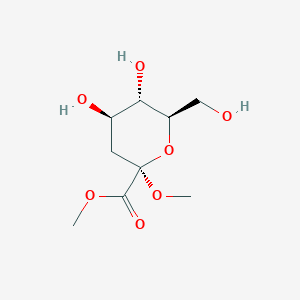
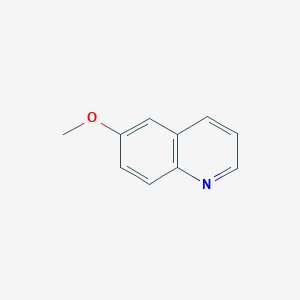
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)

